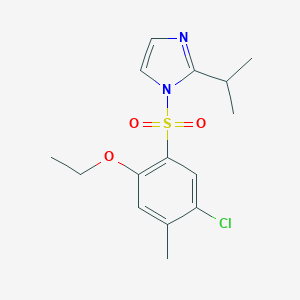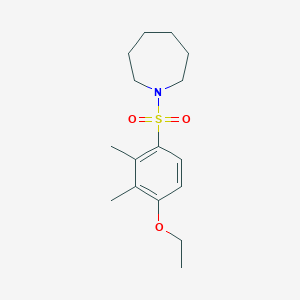
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 2-isopropylimidazole under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding or π-π interactions, further influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine
Uniqueness
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H19ClN2O3S |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C15H19ClN2O3S/c1-5-21-13-8-11(4)12(16)9-14(13)22(19,20)18-7-6-17-15(18)10(2)3/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
BCMSFQGWWCJCAO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2C(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)



![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)

